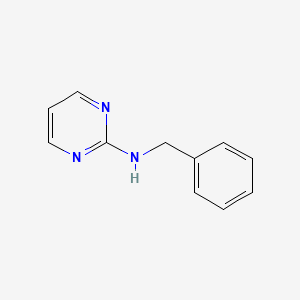

N-benzylpyrimidin-2-amine

Übersicht

Beschreibung

N-benzylpyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-benzylpyrimidin-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 2-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Benzylamine and 2-chloropyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is heated to a temperature range of 80-120°C for several hours, leading to the substitution of the chlorine atom with the benzylamine group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring in N-benzylpyrimidin-2-amine is highly reactive toward nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

-

Chloride displacement : In N-nitroso derivatives (e.g., N-benzyl-4-chloro-6-morpholino-N-nitrosopyrimidin-2-amine), the chlorine atom at the 4-position undergoes substitution with amines like morpholine in DMF, yielding products such as N-benzyl-4,6-dimorpholino-5-nitrosopyrimidin-2-amine (92% yield) .

-

Mechanism : The N-nitroso group activates the pyrimidine ring via electron withdrawal, facilitating nucleophilic attack at the chloro-substituted position .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-benzyl-4-chloro-N-nitrosopyrimidin-2-amine | Morpholine | DMF, 50% H₂SO₄ | N-benzyl-4,6-dimorpholino-5-nitrosopyrimidin-2-amine | 92% |

Fischer–Hepp-Type Rearrangement

Under acidic conditions, N-nitroso derivatives of N-benzylpyrimidin-2-amine undergo intramolecular nitroso group migration:

-

Example : Treatment of N-benzyl-4-chloro-6-morpholino-N-nitrosopyrimidin-2-amine with aqueous H₂SO₄ triggers a Fischer–Hepp rearrangement, producing 5-nitroso-4,6-pyrimidinediamines .

-

Mechanism : The reaction proceeds via a nitrene-like intermediate, followed by electron migration and rearrangement to form the isocyanate intermediate, which is hydrolyzed to the final product .

Cross-Coupling Reactions

N-Benzylpyrimidin-2-amine derivatives participate in palladium-catalyzed cross-coupling reactions:

-

Buchwald–Hartwig amination : Optimized conditions using xantphos and dichlorobis(triphenylphosphine)Pd(II) enable coupling of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine with aryl halides, yielding N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives (up to 56% yield) .

-

Ni-catalyzed C–N coupling : N-Benzylaminopyridinium salts undergo Ni-catalyzed cross-coupling with aryl boronic acids to form C–N bonds, leveraging pyridinium LUMO activation .

| Reaction Type | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Buchwald–Hartwig | PdCl₂(PPh₃)₂ | Xantphos | N-arylpyrimidin-2-amine | 56% |

Reductive N–N Bond Cleavage

N-Aminopyridinium salts derived from N-benzylpyrimidin-2-amine undergo reductive cleavage under basic conditions:

-

Example : Treatment with Cs₂CO₃ in MeCN at 70°C triggers simultaneous alkylation and depyridylation, producing secondary amines (79% yield) .

-

Mechanism : Cs₂CO₃ acts as both a base and reductant, transferring electrons to break the N–N bond .

Alkylation and Arylation

-

Self-limiting alkylation : N-Aryl-N-aminopyridinium salts derived from N-benzylpyrimidin-2-amine react with alkyl halides (e.g., hexyl iodide) to form monoalkylated pyridinium intermediates. Subsequent depyridylation yields secondary amines selectively .

-

Arylation : Chan–Lam coupling with aryl boronic acids introduces diverse aryl groups at the pyrimidine nitrogen .

Enzyme Inhibition via Structural Modification

Modifications to N-benzylpyrimidin-2-amine enhance its bioactivity:

-

Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) at the benzyl position improves inhibitory potency against acetylcholinesterase (IC₅₀ = 80 nM) .

-

Lipophilicity : Branched hydroxymethyl groups reduce metabolic clearance, enhancing bioavailability (>80%) .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Synthesis of N-benzylpyrimidin-2-amine Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrimidine derivatives with benzylamine under various conditions. Notable synthetic approaches include:

- Buchwald-Hartwig Amination : This method has been optimized for synthesizing N-arylpyrimidin-2-amines, allowing for high yields and efficiency .

- Direct Fusion Techniques : Direct fusion of starting materials such as 3-acetylpyridine with N,N-dimethylformamide dimethylacetal has been reported to yield N-benzylpyrimidin-2-amines effectively .

Histone Deacetylase (HDAC) Inhibition

This compound derivatives have been identified as potent HDAC inhibitors, which are crucial in cancer treatment. A study demonstrated that certain derivatives exhibited comparable enzymatic inhibitory activity to SAHA (suberoylanilide hydroxamic acid), a well-known HDAC inhibitor, while also showing significant antiproliferative effects against various tumor cell lines .

Key Findings :

- Compounds such as 6a, 6d, and 8f displayed strong HDAC inhibitory activities.

- These compounds not only inhibited HDAC enzymes but also reduced tumor cell proliferation, indicating potential as therapeutic agents against cancer.

Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. Studies have shown these compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory responses .

Experimental Results :

- Certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

- The structure–activity relationship (SAR) analysis revealed that specific substituents enhance anti-inflammatory efficacy.

Material Science Applications

This compound has also found applications in material science, particularly in the development of hypercrosslinked polymers for CO₂ capture. Modifying benzene-based hypercrosslinked polymers with amine groups significantly improved their CO₂ uptake capabilities .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-benzylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of deubiquitinating enzymes, preventing the removal of ubiquitin from substrate proteins. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes such as DNA repair and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

N-benzylpyrimidin-2-amine can be compared with other similar compounds, such as:

N-benzylpyrimidin-4-amine: Similar structure but with the amine group at the fourth position, which may result in different biological activities and reactivity.

2-aminopyrimidine: Lacks the benzyl group, leading to distinct chemical properties and applications.

N-phenylpyrimidin-2-amine: Substituted with a phenyl group instead of a benzyl group, which can influence its interaction with molecular targets and overall reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-benzylpyrimidin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationships

This compound can be synthesized through several methods, often involving the reaction of pyrimidine derivatives with benzyl amines. A notable synthesis method involves the Buchwald-Hartwig amination technique, which allows for high yields and purity of the final product . The structure-activity relationship studies have demonstrated that modifications on the benzyl or pyrimidine moiety can significantly influence biological activity. For instance, substituents that enhance electron density on the pyrimidine ring have been correlated with increased anti-inflammatory potency .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies report that this compound exhibits potent COX-2 inhibition with an IC50 value comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib . Additionally, in vivo models have demonstrated significant reductions in paw edema, indicating its efficacy in reducing inflammation .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that this compound derivatives act as histone deacetylase (HDAC) inhibitors, which play a critical role in cancer cell proliferation. In vitro assays have shown that certain derivatives exhibit potent antiproliferative activity against various tumor cell lines . The mechanism appears to involve modulation of gene expression related to cell cycle regulation and apoptosis.

Case Studies and Experimental Findings

-

Inhibition of COX Enzymes :

- In a study evaluating several pyrimidine derivatives, this compound demonstrated significant COX-2 inhibition with an IC50 value of 0.04 μmol, similar to celecoxib .

- Experimental models involving carrageenan-induced paw edema showed that this compound effectively reduced inflammation compared to control groups.

-

HDAC Inhibition :

- A series of this compound derivatives were synthesized and evaluated for HDAC inhibitory activity. Some compounds exhibited IC50 values in the low nanomolar range, indicating strong potential as anticancer agents .

- Molecular docking studies suggested that these compounds interact favorably with the active site of HDAC enzymes, enhancing their inhibitory effects.

Data Tables

Eigenschaften

IUPAC Name |

N-benzylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWNLCSWRLEMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194974 | |

| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-59-9 | |

| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4214-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.